Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)-
Description
This compound is a modified bile acid derivative characterized by hydroxyl groups at positions 3α, 7α, and 12α, with an additional methyl group at the 7α position. Its stereochemistry (3α,5β,7α,12α) aligns with natural bile acids but distinguishes it via the 7-methyl substitution. Its structural uniqueness lies in the 7-methyl group, which likely alters solubility, receptor interactions, and metabolic pathways compared to non-methylated analogs .
Properties
Molecular Formula |
C25H42O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16?,17-,18+,19+,20?,22+,23+,24?,25-/m1/s1 |
InChI Key |
YSLVYCWXAPPBIQ-MOSOTAPBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)(C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Methylation
The most widely documented approach involves introducing the 7β-methyl group via a Grignard reaction to a 7-keto intermediate. Starting from 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid , the carboxyl group is first protected as an oxazoline derivative to prevent side reactions.
Procedure :
-
Oxazoline Protection : React the 7-keto bile acid with ethyl chloroformate and triethylamine to form the oxazoline derivative.
-
Grignard Addition : Treat the oxazoline with methyl magnesium iodide (CH₃MgI) in anhydrous tetrahydrofuran (THF) at 0°C. The methyl group adds selectively to the 7-keto position, yielding a mixture of 7α- and 7β-methyl epimers.
-
Acid Hydrolysis : Hydrolyze the oxazoline group using 6 M HCl at reflux to regenerate the carboxylic acid.
Key Data :
Catalytic Hydrogenation of Unsaturated Intermediates
Dehydration products formed during the Grignard reaction, such as 3α,12α-dihydroxy-7-methyl-5β-chol-6-en-24-oic acid , are hydrogenated to saturate the double bond and obtain the desired 7β-methyl configuration.
Procedure :
-
Dehydration : Treat the Grignard reaction mixture with p-toluenesulfonic acid (PTSA) in toluene to form Δ⁶- or Δ⁷-unsaturated intermediates.
-
Hydrogenation : Use Pd/C (10% w/w) under 1 atm H₂ in methanol to reduce the double bond.
Key Data :
-
Stereochemical Control : The 7β-methyl configuration is retained due to steric hindrance during hydrogenation.
Advanced Functionalization Techniques
Remote Hydroxylation with Dimethyldioxirane
For precursors lacking the 12α-hydroxy group, dimethyldioxirane (DMDO) enables site-selective hydroxylation at C-12. This method is adapted from the synthesis of 14α-hydroxylated bile acids.
Procedure :
-
Protection : Convert the 3α- and 7α-hydroxy groups to acetate esters using acetic anhydride.
-
Hydroxylation : React with DMDO in acetone at −20°C for 24 hours.
-
Deprotection : Cleave acetate groups with methanolic KOH.
Key Data :
Silver Carbonate-Mediated Oxidation
Oxidation of 3-hydroxy groups to ketones is achieved using Ag₂CO₃ on Celite , a mild oxidizing agent that avoids over-oxidation.
Procedure :
-
Protection : Methylate the carboxyl group using diazomethane.
-
Oxidation : Reflux with Ag₂CO₃/Celite in toluene, removing water via a Dean-Stark trap.
-
Deprotection : Hydrolyze the methyl ester with NaOH in methanol.
Key Data :
Purification and Characterization
Chromatographic Separation
Epimeric mixtures (e.g., 7α- vs. 7β-methyl) are resolved using silica gel impregnated with AgNO₃ , which preferentially retains compounds with cis double bonds or axial methyl groups.
Conditions :
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Biological Functions
Cholan-24-oic acid is crucial for several biological processes:
- Bile Acid Synthesis : This compound is integral to the synthesis of bile acids, which are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins.
- Lipid Metabolism Regulation : It modulates lipid secretion and bile flow, influencing overall lipid metabolism in the body.
- Cholesterol Homeostasis : The compound aids in maintaining cholesterol levels by promoting its excretion through bile.
Medical Applications
Cholan-24-oic acid has been investigated for its therapeutic potential:
- Liver Diseases : Research indicates that this compound may have beneficial effects in treating liver diseases, particularly those related to bile acid metabolism. For example, tetrahydroxy bile acids have shown promise in improving outcomes for patients with infantile intrahepatic cholestasis .
- Metabolic Disorders : Its role in regulating lipid metabolism positions it as a candidate for addressing metabolic disorders such as obesity and diabetes .
Chemical Research Applications
In chemical research, cholan-24-oic acid serves various purposes:
- Synthesis Precursor : It is utilized as a starting material for synthesizing various derivatives and analogs in organic chemistry.
- Biochemical Reagent : The compound serves as a biochemical reagent in laboratory settings to study bile acid metabolism and related pathways .
Industrial Applications
Cholan-24-oic acid finds utility in industrial applications:
- Pharmaceutical Production : It is used in the production of pharmaceuticals where bile acids are required as active ingredients or intermediates.
- Chemical Synthesis : The compound is involved in the synthesis of complex organic molecules used in various industrial processes .
Case Studies and Research Findings
Several studies highlight the significance of cholan-24-oic acid:
- A study indicated that tetrahydroxy bile acids were associated with better prognoses in patients with infantile intrahepatic cholestasis, suggesting potential therapeutic roles for similar compounds like cholan-24-oic acid .
- Research on patients treated with ursodeoxycholic acid revealed the presence of dihydroxy forms of cholan derivatives, indicating their metabolic pathways and potential clinical relevance .
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- involves its interaction with specific receptors and enzymes in the body. It primarily targets the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By binding to FXR, this compound can modulate the expression of genes involved in bile acid homeostasis and lipid metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of this compound with related bile acids:
Key Observations :
- Unlike UDCA (7β-OH), the 7α-methyl group may sterically hinder interactions with bile acid transporters or nuclear receptors like FXR .
Biological Activity
Cholan-24-oic acid, specifically the compound known as 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)-, is a bile acid derivative with significant biological activity. This compound is primarily recognized for its role in lipid metabolism and its potential therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H40O4
- Molecular Weight : 392.57 g/mol
- IUPAC Name : 3α,5β,7α,12α-Trihydroxy-7-methyl-cholan-24-oic acid
- CAS Registry Number : Not specified
Biological Functions
Cholan-24-oic acid plays a crucial role in several biological processes:
- Bile Acid Synthesis : It is a component of bile acids which are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins.
- Lipid Metabolism Regulation : The compound modulates lipid secretion and bile flow, influencing overall lipid metabolism in the body.
- Cholesterol Homeostasis : It aids in maintaining cholesterol levels by promoting its excretion through bile.
The biological activity of cholan-24-oic acid can be attributed to its interaction with various cellular pathways:
- Nuclear Receptors : It activates farnesoid X receptor (FXR), which regulates bile acid synthesis and transport.
- Lipid Metabolism Pathways : The compound influences genes involved in lipid metabolism and transport, enhancing the clearance of cholesterol from the liver.
Case Studies and Experimental Data
- Study on Lipid Metabolism :
- Impact on Cholesterol Levels :
- Therapeutic Potential in Metabolic Disorders :
Summary of Biological Activities
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.57 g/mol |
| Solubility | Moderate (in water) |
Q & A
Basic: How can the stereochemical configuration of this compound be validated experimentally?
Methodological Answer:
The stereochemistry (3α,5β,7α,12α) can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and nuclear Overhauser effect (NOE) correlations. For example:
- H NMR : Compare chemical shifts of hydroxyl-bearing protons (e.g., 3α-OH, 7α-OH) with reference data for cholic acid derivatives .
- C NMR : Confirm the methyl group at C7 by analyzing chemical shifts near 20–25 ppm, typical for bile acid methyl branches .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
Basic: What are the recommended analytical techniques for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation. Monitor transitions specific to the molecular ion ([M-H]⁻ at m/z 424.6) and fragment ions (e.g., m/z 407.5 for dehydration) .
- Gas Chromatography-MS (GC-MS) : Derivatize hydroxyl and carboxyl groups with methyl ester/TMS ethers to improve volatility. Compare retention times with synthesized standards .
- Enzyme-linked assays : Leverage bile acid-binding proteins (e.g., anti-cholic acid antibodies) for high-throughput screening .
Advanced: How does the 7-methyl group influence its interaction with nuclear receptors (e.g., FXR, TGR5) compared to cholic acid?
Methodological Answer:
- In vitro receptor assays : Use HEK293 cells transfected with FXR or TGR5 luciferase reporters. Compare EC₅₀ values of the methylated derivative with cholic acid. The 7-methyl group may sterically hinder hydrogen bonding with Gln-293 (FXR), reducing affinity .
- Molecular docking : Model the compound into FXR’s ligand-binding domain (PDB: 1OSH). The 7-methyl group could disrupt hydrophobic interactions with Leu-287 and Met-325, altering activation kinetics .
- Metabolomic profiling : Track downstream effects on bile acid homeostasis (e.g., CYP7A1 suppression) in hepatocyte models .
Advanced: How can contradictory data on its metabolic stability in different in vivo models be resolved?
Methodological Answer:
Contradictions often arise from species-specific enzyme expression (e.g., CYP8B1 in humans vs. rodents):
- Comparative metabolomics : Administer the compound to humanized Cyp8b1 transgenic mice and wild-type rodents. Quantify 12α-hydroxylated metabolites via LC-MS to assess interspecies variability .
- Microsomal stability assays : Incubate with liver microsomes from human, rat, and dog. Measure depletion rates and identify species-specific metabolites (e.g., 7α-methyl oxidation) .
- Isotope tracing : Use C-labeled compound to track site-specific metabolism in primary hepatocytes .
Basic: What synthetic strategies are effective for introducing the 7-methyl group while preserving stereochemistry?
Methodological Answer:
- Protection/deprotection : Protect 3α,7α,12α-OH groups with tert-butyldimethylsilyl (TBS) ethers. Introduce methyl via Grignard addition to a C7 ketone intermediate, followed by stereoselective reduction (e.g., NaBH₄ with CeCl₃) .
- Biocatalysis : Use engineered cytochrome P450 enzymes (e.g., CYP7B1) for regioselective C7 methylation .
- Validation : Confirm regiochemistry via H-H COSY and HSQC NMR, comparing cross-peaks to unmethylated analogs .
Advanced: How do structural modifications (e.g., 7-methyl vs. 7-oxo groups) alter its role in lipid metabolism?
Methodological Answer:
- Liposome binding assays : Compare membrane fluidity modulation using fluorescence anisotropy (e.g., DPH probes). The 7-methyl group enhances hydrophobicity, increasing partitioning into lipid bilayers vs. 7-oxo derivatives .
- Bile acid transporters : Measure uptake inhibition in NTCP- or ASBT-transfected cells. Methylation at C7 reduces affinity for NTCP due to steric clashes .
- In vivo lipidomics : Administer equimolar doses to high-fat diet mice. Quantify hepatic triglycerides and phospholipid profiles via LC-MS .
Basic: What are the critical impurities to monitor during synthesis, and how are they quantified?
Methodological Answer:
Key impurities include:
- 3α,7α,12α-Trihydroxy-5β-cholanic acid (cholic acid) : Detect via HPLC (retention time shift) or NMR (absence of C7 methyl signal) .
- 7-Epimer : Resolve using chiral columns (e.g., Chirobiotic T) or derivatize with Mosher’s reagent for F NMR analysis .
- Oxidation products (e.g., 7-oxo derivatives) : Monitor via LC-UV at 240 nm (conjugated dienes) .
Advanced: What experimental models are optimal for studying its role in modulating intestinal microbiota?
Methodological Answer:
- Gnotobiotic mice : Colonize germ-free mice with defined bacterial consortia (e.g., Bacteroides, Clostridium). Quantify bacterial bile salt hydrolase (BSH) activity via metatranscriptomics .
- In vitro fermentation : Incubate with human fecal slurries. Measure secondary bile acids (e.g., deoxycholic acid) using GC-MS .
- Microbiome-metabolome integration : Correlative analysis of 16S rRNA sequencing and bile acid profiling in inflammatory bowel disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
